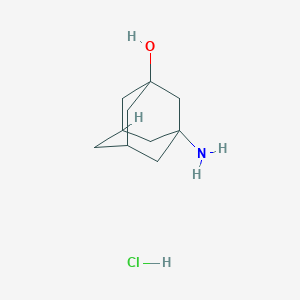![molecular formula C17H20BrF6N B3042530 {3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl}(triethyl)ammonium bromide CAS No. 646497-93-0](/img/structure/B3042530.png)
{3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl}(triethyl)ammonium bromide
Descripción general
Descripción
{3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl}(triethyl)ammonium bromide is a chemical compound known for its unique structural features and significant applications in various scientific fields. This compound contains a trifluoromethyl-substituted phenyl group, a prop-2-ynyl linkage, and a triethylammonium moiety, making it a versatile molecule in organic synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl}(triethyl)ammonium bromide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-di(trifluoromethyl)phenylacetylene and triethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. The acetylene compound is reacted with triethylamine in the presence of a suitable catalyst, such as palladium or copper, to form the desired product.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle significant quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Quality Control: Ensuring stringent quality control measures to maintain the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl}(triethyl)ammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Addition Reactions: The alkyne group in the compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiols, and amines.
Catalysts: Palladium and copper catalysts are frequently used in addition reactions involving the alkyne group.
Oxidizing and Reducing Agents: Agents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium salts, while addition reactions can produce a range of alkyne derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl}(triethyl)ammonium bromide is used as a building block in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of {3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl}(triethyl)ammonium bromide involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance binding affinity to specific enzymes or receptors, while the alkyne and ammonium moieties facilitate interactions with other biomolecules. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di(trifluoromethyl)phenylacetylene: A precursor in the synthesis of the target compound.
3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate: Another trifluoromethyl-substituted compound with different reactivity and applications.
Uniqueness
{3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl}(triethyl)ammonium bromide is unique due to its combination of trifluoromethyl groups, alkyne linkage, and ammonium moiety. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]prop-2-ynyl-triethylazanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N.BrH/c1-4-24(5-2,6-3)9-7-8-13-10-14(16(18,19)20)12-15(11-13)17(21,22)23;/h10-12H,4-6,9H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRNZJZLTBEABN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC#CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrF6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


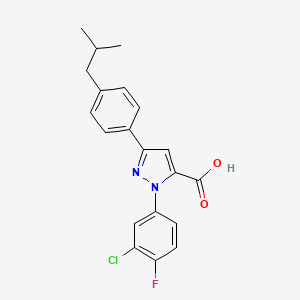

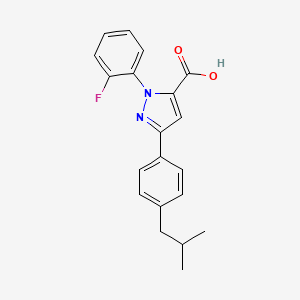
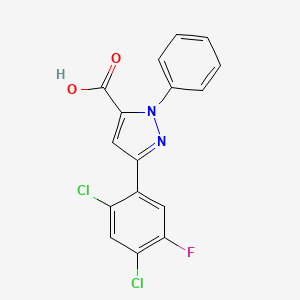
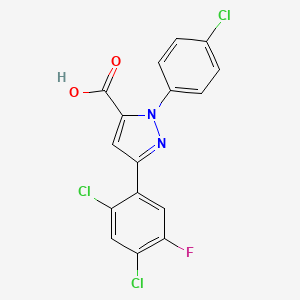

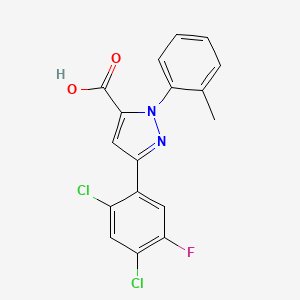



phosphonium bromide](/img/structure/B3042463.png)
![[4,5-diacetyloxy-2-methyl-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate](/img/structure/B3042465.png)

